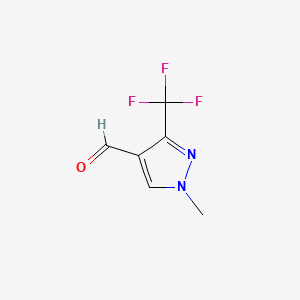

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then subjected to distillation to obtain the desired compound .

Industrial production methods often involve scalable and regioselective approaches. For instance, lithiation followed by electrophilic trapping can be used to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) is another method employed to introduce bromine atoms into the compound, which can then be further elaborated through halogen-metal exchange reactions .

Análisis De Reacciones Químicas

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparación Con Compuestos Similares

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound has the trifluoromethyl group at the 5-position instead of the 3-position, leading to different reactivity and applications.

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:

The unique positioning of the trifluoromethyl group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry .

Actividad Biológica

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features, particularly the trifluoromethyl and aldehyde groups, enhance its potential as a pharmacophore in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

The compound consists of a pyrazole ring substituted at the 3-position with a trifluoromethyl group (-CF3) and at the 4-position with a carbaldehyde group (-CHO). This substitution pattern is crucial for its biological activity, as the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity due to its strong electron-withdrawing properties, which can lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate antifungal activity against phytopathogenic fungi. For instance, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have shown that these compounds can induce apoptosis and enhance caspase-3 activity, indicating their potential as anticancer agents .

Case Study 1: Anticancer Activity

In a study evaluating a series of asymmetric pyrazole derivatives, several compounds were identified as effective microtubule-destabilizing agents. Specifically, compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited significant inhibition of microtubule assembly at concentrations around 20 µM. Further cellular assays revealed that these compounds could induce morphological changes in cancer cells and activate apoptotic pathways .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. The results indicated that certain derivatives displayed potent antifungal activity against Fusarium oxysporum and Cytospora mandshurica, suggesting their potential application in agricultural settings as fungicides .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration | Outcome |

|---|---|---|---|

| Antifungal | Gibberella zeae | 100 µg/mL | >50% inhibition |

| Anticancer | MDA-MB-231 (Breast Cancer) | 2.5 - 10 µM | Induced apoptosis; enhanced caspase-3 activity |

| Anticancer | HepG2 (Liver Cancer) | Varies | Significant antiproliferative effects |

Q & A

Q. Basic: What are the optimal synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted pyrazole precursors with aldehydes under reflux conditions in polar solvents like ethanol or methanol. For example, 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde (a structural analog) is synthesized by reacting 5-chloro-3-methylpyrazole-4-carbaldehyde with 4-fluorobenzyl chloride in the presence of K₂CO₃ as a base . Key factors affecting yield include:

- Catalyst selection : Bases like K₂CO₃ or NaH enhance nucleophilic substitution efficiency.

- Temperature control : Reflux conditions (~80°C) improve reaction kinetics while avoiding thermal decomposition.

- Solvent polarity : Methanol or DMF stabilizes intermediates and facilitates aldehyde group retention .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on the pyrazole ring (δ 8.5–9.0 ppm for aldehyde protons) and trifluoromethyl groups (distinct splitting patterns due to ¹⁹F coupling) .

- ¹³C NMR confirms carbonyl (C=O) resonance at ~190 ppm and trifluoromethyl carbon signals at ~120 ppm (quartet, J = 35 Hz) .

X-ray Crystallography :

Used to resolve bond lengths and angles, especially for the aldehyde moiety and trifluoromethyl group. For example, in a related oxadiazole-pyrazole hybrid, C=O bond lengths were determined to be 1.21 Å, and C-F bonds averaged 1.33 Å .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures .

- DFT calculations : Compare experimental NMR/IR data with computational models to validate proposed structures. For example, DFT-predicted ¹³C NMR shifts for the aldehyde group (189–192 ppm) should match experimental values .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₇H₆F₃N₂O) and rules out impurities .

Q. Advanced: What computational methods are suitable for studying this compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) :

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The aldehyde group (LUMO ≈ -1.5 eV) is highly electrophilic, making it reactive toward amines or hydrazines .

- Simulates Fukui indices to identify regions prone to electrophilic attack (e.g., the pyrazole N-atom).

- Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes like COX-2 or kinases). Docking scores for pyrazole derivatives with trifluoromethyl groups show enhanced hydrophobic interactions in enzyme pockets .

Q. Advanced: How can researchers design experiments to probe the biological activity of this compound?

Step 1: Target Identification

- Screen against panels of enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. Pyrazole aldehydes often inhibit enzymes via covalent bonding with active-site cysteine residues .

Step 2: Mechanistic Studies

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to targets.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines. For example, trifluoromethyl-pyrazole derivatives exhibit IC₅₀ values of 5–20 µM in HeLa cells .

Step 3: SAR Analysis

Modify the aldehyde group to esters or oximes and compare bioactivity. Oxime derivatives (e.g., O-(4-chlorobenzoyl)oxime) show improved stability and antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Q. Advanced: What strategies optimize the compound’s stability during storage and reaction conditions?

- Storage : Store at 2–8°C in amber vials to prevent aldehyde oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical degradation .

- Reaction handling : Use inert atmospheres (N₂/Ar) to avoid moisture-induced side reactions. For condensation reactions, employ Dean-Stark traps to remove water and shift equilibrium toward product formation .

Q. Advanced: How do electronic effects of the trifluoromethyl group influence reaction pathways?

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the pyrazole ring toward electrophilic substitution at the 5-position.

- Stabilizes intermediates in nucleophilic additions (e.g., aldol reactions) by lowering the LUMO energy of the aldehyde .

Experimental data show that CF₃-substituted pyrazoles undergo 1,2-additions with Grignard reagents 3× faster than non-fluorinated analogs .

Q. Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Challenges include low melting points (77–82°C) and polymorphism. Solutions:

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.

- Seeding : Introduce microcrystals of a known polymorph to control crystal growth.

- Cryocrystallography : Resolve structures at 100 K to minimize thermal motion artifacts, as demonstrated for related pyrazole-oxadiazole hybrids .

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.